molecular formula C21H31NO B4708686 4-benzyl-1-(3-cyclohexylpropanoyl)piperidine

4-benzyl-1-(3-cyclohexylpropanoyl)piperidine

Cat. No. B4708686
M. Wt: 313.5 g/mol
InChI Key: FCHOBQLVZJBHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-(3-cyclohexylpropanoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(3-cyclohexylpropanoyl)piperidine is not fully understood. However, it is believed to act as a kappa opioid receptor agonist, leading to the activation of the kappa opioid receptor. This activation results in the inhibition of pain signaling pathways and the release of endogenous opioids, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce withdrawal symptoms in opioid-dependent animals. Additionally, it has been found to have minimal side effects, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-(3-cyclohexylpropanoyl)piperidine is its high potency and selectivity for the kappa opioid receptor. This makes it a valuable tool for studying the role of the kappa opioid receptor in pain and addiction. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-benzyl-1-(3-cyclohexylpropanoyl)piperidine. One area of interest is the development of more potent and selective kappa opioid receptor agonists for the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more efficient synthesis methods and strategies for improving solubility could lead to the development of more effective drugs based on this compound.

Scientific Research Applications

4-benzyl-1-(3-cyclohexylpropanoyl)piperidine has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c23-21(12-11-18-7-3-1-4-8-18)22-15-13-20(14-16-22)17-19-9-5-2-6-10-19/h2,5-6,9-10,18,20H,1,3-4,7-8,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHOBQLVZJBHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine
Reactant of Route 3
Reactant of Route 3
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine
Reactant of Route 5
Reactant of Route 5
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine
Reactant of Route 6
Reactant of Route 6
4-benzyl-1-(3-cyclohexylpropanoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.